1,2-Ethanediamine, N,N-diethyl-N'-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-
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Overview
Description
1,2-Ethanediamine, N,N-diethyl-N’-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)- is a complex organic compound with a unique structure that includes both ethylenediamine and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)- typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Alkylation: The benzodioxole moiety is then alkylated with an appropriate alkyl halide to introduce the 2-methyl group.
Coupling with Ethylenediamine: The alkylated benzodioxole is then coupled with N,N-diethyl-1,2-ethanediamine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylenediamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Scientific Research Applications
1,2-Ethanediamine, N,N-diethyl-N’-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The benzodioxole moiety may also contribute to its bioactivity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: A simpler analog without the benzodioxole moiety.
N,N’-Dimethyl-1,2-ethanediamine: Another analog with different alkyl groups on the ethylenediamine moiety.
N-(1-Naphthyl)ethylenediamine: Contains a naphthyl group instead of the benzodioxole moiety.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)- is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52400-98-3 |
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Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
N',N'-diethyl-N-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H26N2O2/c1-4-18(5-2)13-12-17-11-10-16(3)19-14-8-6-7-9-15(14)20-16/h6-9,17H,4-5,10-13H2,1-3H3 |
InChI Key |
HNHXXRVYNWQTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCCC1(OC2=CC=CC=C2O1)C |
Origin of Product |
United States |
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